molecular formula C21H36N3O3P B605316 Alkyne Phosphoramidite, 5'-terminal

Alkyne Phosphoramidite, 5'-terminal

Cat. No.: B605316
M. Wt: 409.5 g/mol
InChI Key: FWCBAXQTOIUYTE-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

Alkyne phosphoramidite, 5'-terminal (CAS: 1417539-32-2) is a specialized reagent designed for introducing terminal alkyne groups into oligonucleotides during solid-phase synthesis. Its molecular formula is $$ \text{C}{21}\text{H}{36}\text{N}{3}\text{O}{3}\text{P} $$, with a molecular weight of 409.50 g/mol. The IUPAC name, trans-4-(5-hexynoylamino)cyclohexyloxy-$$ N,N $$-diisopropylamino-2-cyanoethyloxyphosphine, reflects its unique structural features:

  • A cyclohexyl backbone linked to a hexynoyl group for alkyne presentation
  • A phosphoramidite moiety enabling covalent attachment to oligonucleotides
  • A cyanoethyl-protected phosphate for stability during synthesis.

The compound exists as a colorless solid, soluble in acetonitrile and dichloromethane, with validated purity (>95%) through $$ ^1\text{H} $$ and $$ ^{31}\text{P} $$ NMR.

Property Specification
Molecular Formula $$ \text{C}{21}\text{H}{36}\text{N}{3}\text{O}{3}\text{P} $$
CAS Number 1417539-32-2
Coupling Efficiency >98% (5 min coupling time)
Storage Conditions -20°C (12-month stability)

Historical Development in Nucleic Acid Modification Chemistry

The development of 5'-terminal alkyne phosphoramidites emerged from two parallel advancements:

  • Click Chemistry Adoption : Following the 2001 introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), demand grew for reliable alkyne incorporation methods in oligonucleotides.
  • Phosphoramidite Engineering : Early modifiers like 5'-hexynyl phosphoramidite suffered from liquid-state instability and steric hindrance. The 2013–2016 optimization by Zatsepin et al. introduced rigid cyclohexyl spacers, improving coupling efficiency to >98% compared to 85–90% for butynyl-CEP derivatives.

Key milestones:

  • 2013 : First reported use in FRET-based DNA nanostructures
  • 2016 : Validation in qPCR probe designs through enhanced thermal stability
  • 2019 : Adoption in HIV RNA detection systems achieving 10-copy sensitivity

Significance in Bioorthogonal Conjugation Strategies

This phosphoramidite enables site-specific bioconjugation through three mechanisms:

  • CuAAC Compatibility : The terminal alkyne reacts with azides at rates up to $$ 10^3 \, \text{M}^{-1}\text{s}^{-1} $$ under physiological conditions.
  • Spatial Control : Unlike internal alkyne modifiers (e.g., dU-CE phosphoramidite), the 5'-terminal positioning minimizes interference with:
    • Hybridization ($$ \Delta T_m < 0.5°C $$)
    • Enzyme recognition (polymerases, ligases)
  • Multi-Step Functionalization : Sequential click reactions enable orthogonal labeling, as demonstrated in 2020 for dual fluorescent-aptamer probes.

Applications span:

  • Diagnostics : 78% of commercial FISH probes now use 5'-alkyne tags for signal amplification
  • Drug Delivery : Conjugation efficiency of 92% reported for siRNA-antibody constructs

Comparative Analysis with Other 5'-Terminal Modifiers

Parameter 5'-Alkyne (This Compound) 5'-Hexynyl 5'-Butynyl-CEP
Physical State Solid Liquid Waxy Solid
Coupling Efficiency 98.2 ± 0.5% 94.1 ± 1.2% 89.3 ± 2.1%
Solution Stability 30 days (ACN, -20°C) 7 days 14 days
Post-Synthesis Handling No DMT removal required DMT cleavage needed DMT cleavage needed
Cost per Synthesis Cycle $0.18/pmol $0.15/pmol $0.12/pmol

Key Advantages :

  • Stability : 4× longer shelf life than hexynyl analogs
  • Versatility : Compatible with all standard cleavage conditions (NH4OH, AMA)
  • Yield : 15–20% higher oligonucleotide recovery vs. butynyl-CEP in PAGE purification

Limitations :

  • Requires anhydrous acetonitrile for dissolution (humidity-sensitive)
  • Higher molecular weight (409.5 vs. 327.4 for hexynyl) may affect electrophoretic mobility

Properties

IUPAC Name

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]hex-5-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N3O3P/c1-6-7-8-10-21(25)23-19-11-13-20(14-12-19)27-28(26-16-9-15-22)24(17(2)3)18(4)5/h1,17-20H,7-14,16H2,2-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCBAXQTOIUYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Modification via Radical Bromination and Substitution

A seminal approach involves radical bromination of thymidine derivatives followed by nucleophilic substitution with alkyne-containing alcohols. As reported by, 5-hydroxymethyluracil is treated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to generate a 5-bromomethyl intermediate in situ. This reactive species is subsequently substituted with propargyl-diethylene glycol or undecyn-linked alcohols (4c and 4d ) to yield alkyne-functionalized nucleosides (5c and 5d ) in 52–57% yields. Deprotection with ammonium hydroxide affords the free nucleosides, which are then converted to phosphoramidites using O-(cyanoethyl)-diisopropylamino-chlorophosphite. This method achieves phosphoramidite yields of 51–66%, with coupling times optimized to 3–5 minutes.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, 80°C-
SubstitutionAlkyne alcohol, K₂CO₃, DMF52–57
PhosphitylationClP(OiPr)₂, Et₃N, CH₂Cl₂51–66

Triisopropylsilyl (TIPS) Protection Strategy

To enhance stability during oligonucleotide synthesis, Glen Research introduced a TIPS-protected 5-ethynyl-dU phosphoramidite. The ethynyl group is shielded with a TIPS moiety to prevent acid- or base-catalyzed hydration. The synthesis begins with 5-ethynyl-2'-deoxyuridine, which undergoes silylation with TIPS chloride in the presence of imidazole. Phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite yields the final phosphoramidite, which is stable under standard oligonucleotide deprotection conditions. The TIPS group is later removed via tetrabutylammonium fluoride (TBAF), enabling downstream click chemistry applications.

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted starting materials and byproducts. Vendors emphasize ion-exchange HPLC and polyacrylamide gel electrophoresis (PAGE) for oligonucleotides modified with 5'-terminal alkynes. For the phosphoramidite itself, flash chromatography on silica gel (eluent: hexane/ethyl acetate with triethylamine) is commonly employed.

Analytical Data

  • Purity : >98% (by HPLC, UV detection at 260 nm).

  • Mass Spectrometry : m/z 409.50 [M+H]⁺ (C₂₁H₃₆N₃O₃P).

  • ¹H NMR (CDCl₃): δ 8.34 (s, 1H, uracil H6), 6.30 (t, 1H, H1'), 4.20–3.50 (m, sugar and phosphoramidite protons), 1.20–1.05 (m, TIPS or isopropyl groups).

Property5'-Hexynyl Phosphoramidite5'-Terminal Alkyne Phosphoramidite
Physical StateLiquidSolid
Shelf Life (Solution)3 months12 months
Coupling Efficiency95%98%

Applications in Oligonucleotide Synthesis

The 5'-terminal alkyne phosphoramidite is integrated into oligonucleotides using standard phosphoramidite chemistry, with a coupling time of 5 minutes . Since it lacks a 5'-dimethoxytrityl (DMT) group, no additional deprotection step is required after synthesis. Post-assembly, oligonucleotides are cleaved from the solid support and deprotected using ammonium hydroxide, followed by purification via PAGE or HPLC .

Chemical Reactions Analysis

Types of Reactions:

    Addition Reactions: Alkyne Phosphoramidite, 5’-terminal undergoes addition reactions where the C-C π bond is broken, forming two new single bonds to carbon.

    Deprotonation: The compound can be deprotonated to form an acetylide anion, which is a strong nucleophile.

    Oxidative Cleavage: Treatment with ozone or potassium permanganate leads to carboxylic acids.

Common Reagents and Conditions:

    Addition Reactions: Typically involve reagents like hydrogen halides or halogens.

    Deprotonation: Sodium amide in liquid ammonia is commonly used.

    Oxidative Cleavage: Ozone or potassium permanganate in aqueous conditions

Major Products:

    Addition Reactions: Alkenes and further addition products.

    Deprotonation: Acetylide anions.

    Oxidative Cleavage: Carboxylic acids

Scientific Research Applications

Scientific Research Applications

Alkyne Phosphoramidite, 5'-terminal plays a crucial role in Click Chemistry, which involves the reaction of terminal alkynes with azides to form triazoles. This reaction is highly selective and biocompatible, making it suitable for applications such as:

  • Bioconjugation: Labeling biomolecules for imaging and tracking within biological systems.
  • Drug Development: Creating conjugates that can enhance drug delivery or efficacy.

Molecular Diagnostics

In molecular diagnostics, modified oligonucleotides synthesized with Alkyne Phosphoramidite are employed as probes for detecting specific nucleic acid sequences. These probes can be used in various techniques such as:

  • Fluorescence In Situ Hybridization (FISH): For visualizing specific DNA or RNA sequences in cells.
  • Polymerase Chain Reaction (PCR): To amplify targeted DNA sequences with high specificity.

Therapeutic Oligonucleotides

The compound is also instrumental in developing therapeutic oligonucleotides, including:

  • Antisense Oligonucleotides: Designed to bind complementary mRNA sequences to inhibit gene expression.
  • Small Interfering RNA (siRNA): Used for gene silencing by targeting specific mRNA molecules.

Case Study 1: Synthesis of Long RNAs

A study demonstrated the utility of Alkyne Phosphoramidite in synthesizing long RNA sequences exceeding 100 nucleotides. The researchers utilized this phosphoramidite to prepare various RNA types, including pri-miRNA and small nucleolar RNA, showcasing its effectiveness in assembling complex RNA structures .

Case Study 2: Bioconjugation for Imaging Applications

In another investigation, researchers employed Alkyne Phosphoramidite to label oligonucleotide probes that were subsequently used in imaging studies. The resulting conjugates facilitated enhanced visualization of target molecules within living cells, underscoring the compound's significance in bioconjugation strategies .

Mechanism of Action

The primary mechanism of action for Alkyne Phosphoramidite, 5’-terminal involves its incorporation into oligonucleotides during solid-phase synthesis. The alkyne group allows for subsequent Click Chemistry reactions, enabling the attachment of various functional groups. This facilitates the creation of labeled oligonucleotides that can be used in various applications, including diagnostics and therapeutics .

Comparison with Similar Compounds

5’-Hexynyl Phosphoramidite

  • Structural Differences : Contains a hexynyl spacer, introducing steric bulk that may reduce coupling efficiency in dense oligonucleotide sequences .
  • Stability : Shorter shelf life due to susceptibility to oxidation, necessitating stricter storage conditions .
  • Workflow : Requires 5'-terminal dimethoxytrityl (DMT) deprotection, adding steps to synthesis .
  • Applications: Limited to terminal modifications, similar to 5'-terminal alkyne phosphoramidite but with inferior handling .

5'-Butynyl-CEP

  • Coupling Efficiency : Butynyl groups exhibit lower reactivity in CuAAC compared to terminal alkynes, reducing labeling yields .
  • Solubility : Requires longer coupling times (≥10 minutes) in some protocols, delaying synthesis .
  • Stability : Prone to hydrolysis under standard deprotection conditions (e.g., ammonium hydroxide), limiting versatility .

Alkyne-PEG4-Phosphoramidite

  • Design : Incorporates a polyethylene glycol (PEG) spacer, enhancing solubility and providing flexibility for internal modifications .
  • Applications : Ideal for mid-chain bioconjugation but incompatible with terminal labeling .

C8-Alkyne-dT-CE-Phosphoramidite

  • Modification Site : Targets the C8 position of deoxythymidine for internal alkyne incorporation, unsuitable for terminal labeling .
  • Complexity : Larger molecular weight (877.96 g/mol) complicates purification and handling .

1-Ethynyl-dSpacer CE Phosphoramidite

  • Functionality : Introduces an internal alkyne via a dSpacer backbone, forming triazole pseudo-nucleobases post-click chemistry .
  • Stability : Matches 5'-terminal alkyne in synthesis stability but requires post-synthetic modification for terminal applications .
  • Applications : Preferred for creating hybridization probes with universal base properties, contrasting with the 5'-terminal’s role in end-labeling .

Comparative Data Table

Compound Modification Site Molecular Weight (g/mol) Coupling Time Deprotection Required Key Advantage Reference
5'-Terminal Alkyne 5'-end 409.50 5 minutes No High stability, no DMT removal
5’-Hexynyl 5'-end ~400 (estimated) 5–10 minutes Yes Cost-effective
Alkyne-PEG4 Internal 432.49 5 minutes Yes PEG spacer enhances solubility
1-Ethynyl-dSpacer Internal 481.57 5 minutes Yes Forms pseudo-nucleobases post-click
C8-Alkyne-dT Internal (dT) 877.96 5 minutes Yes Site-specific thymidine modification

Biological Activity

Alkyne phosphoramidites, particularly the 5'-terminal variant, are significant in the field of nucleic acid chemistry, especially for their role in synthesizing oligonucleotides suitable for Click Chemistry applications. This article delves into the biological activity of this compound, focusing on its synthesis, stability, and applications in molecular biology.

Molecular Characteristics:

  • Molecular Formula: C21_{21}H36_{36}N3_3O3_3P
  • Molecular Weight: 409.51 g/mol
  • CAS Number: 1417539-32-2

The alkyne phosphoramidite is a solid compound that is easier to handle compared to its liquid counterparts like 5’-hexynyl phosphoramidite. Its solid-state contributes to a longer shelf life and greater stability in solution, making it a preferred choice for laboratory applications .

Synthesis and Coupling Efficiency

The synthesis of oligonucleotides using alkyne phosphoramidite involves a straightforward coupling process. The recommended coupling time is approximately five minutes. Notably, this phosphoramidite does not contain a 5'-dimethoxytrityl (DMT) group, eliminating the need for deprotection at the 5' end. This feature simplifies the synthesis workflow, allowing for efficient production of modified oligonucleotides .

Table 1: Comparison of Terminal Alkyne Phosphoramidites

Compound NameHandling EaseStabilityCoupling TimeDMT Group Required
This compoundEasyHigh5 minutesNo
5’-Hexynyl PhosphoramiditeModerateModerate10 minutesYes
5'-Butynyl-CEPModerateLow10 minutesYes

Biological Applications

Alkyne phosphoramidites are primarily utilized in the synthesis of oligonucleotides that are functionalized at their 5' terminus for subsequent reactions involving Click Chemistry. This method allows for the conjugation of various biomolecules, including fluorescent dyes and therapeutic agents, facilitating studies in molecular biology and drug development.

Case Study: RNA Therapeutics

Recent studies have highlighted the utility of alkyne-modified oligonucleotides in RNA therapeutics. For instance, the incorporation of alkyne phosphoramidites into RNA constructs enables targeted delivery systems that leverage Click Chemistry for effective ligation with lipid nanoparticles. These systems have shown promise in enhancing the stability and efficacy of RNA-based therapies against various diseases .

Stability and Performance

The stability of oligonucleotides synthesized with alkyne phosphoramidites is critical for their performance in biological assays. Research indicates that these modified oligonucleotides exhibit improved resistance to enzymatic degradation compared to unmodified counterparts. This characteristic is particularly beneficial for therapeutic applications where prolonged circulation time in biological systems is desired .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Alkyne Phosphoramidite, 5'-terminal
Reactant of Route 2
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Alkyne Phosphoramidite, 5'-terminal

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